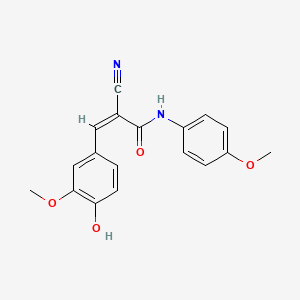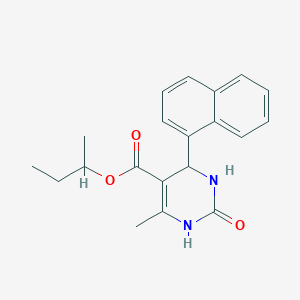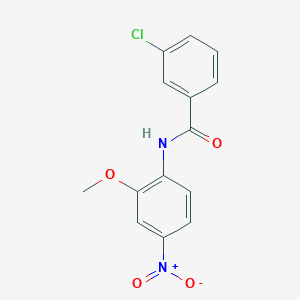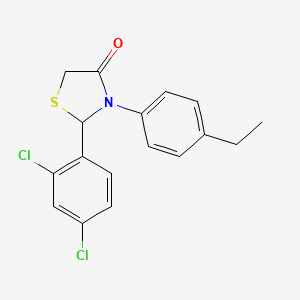
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione, also known as EPPD or ethyl pyruvate, is a small molecule with a molecular weight of 146.14 g/mol. It is a derivative of pyruvic acid and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione is not fully understood. However, it has been suggested that 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione acts by modulating the NF-κB signaling pathway, which is involved in inflammation and cell survival. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has also been shown to activate the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione also reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase. Additionally, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been shown to reduce cell death by inhibiting apoptosis.
実験室実験の利点と制限
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione. One area of research is the development of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione analogs with improved solubility and potency. Another area of research is the use of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione and its potential therapeutic applications.
合成法
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione can be synthesized by reacting ethyl acetoacetate with propionaldehyde in the presence of sodium ethoxide. The reaction yields 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione as a colorless liquid with a boiling point of 134-136°C.
科学的研究の応用
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been used in various studies related to sepsis, acute lung injury, traumatic brain injury, and ischemia-reperfusion injury. It has also been studied for its potential use in cancer treatment.
特性
IUPAC Name |
5-ethyl-3,3-dimethyl-6-propyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-5-7-9-8(6-2)10(13)12(3,4)11(14)15-9/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWAKRNHQWCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=O)C(C(=O)O1)(C)C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5070463.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)

![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)

![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)


![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)